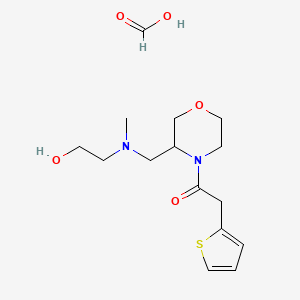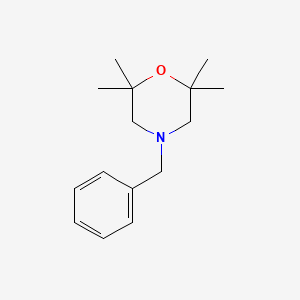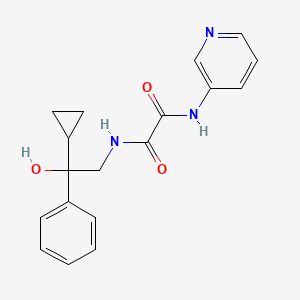
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate is a useful research compound. Its molecular formula is C15H24N2O5S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Aljohani et al. (2019) demonstrates the microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines, including a compound structurally similar to the one . This method is non-catalyzed and reproducible, providing an efficient alternative for synthesizing Mannich bases of 4-hydroxyacetophenone (Aljohani et al., 2019).
Oxime Derivatives
Dinçer et al. (2005) focused on oxime derivatives, including compounds with morpholin groups. These derivatives display distinct molecular configurations and intermolecular interactions, underscoring the potential for diverse chemical applications (Dinçer et al., 2005).
Ni(II) Complexes
Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands. The study provides insights into their spectroscopic, electrochemical, thermal, and antimicrobial properties, demonstrating the potential for diverse scientific applications (Chai et al., 2017).
Antituberculosis and Cytotoxicity Studies
Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, showing significant in vitro activity against Mycobacterium tuberculosis. This highlights the potential of similar compounds in medicinal chemistry (Chitra et al., 2011).
PET Imaging Agent Synthesis
Wang et al. (2017) synthesized HG-10-102-01, a compound with structural similarities, as a PET imaging agent for Parkinson's disease. This study showcases the application in neuroimaging and diagnostic techniques (Wang et al., 2017).
Antifungal Activity of Metal Complexes
Raj and Patel (2015) explored novel metal complexes of ligands related to the compound , assessing their antifungal activity. This research contributes to the development of antifungal agents (Raj and Patel, 2015).
Cholinesterase Inhibitors
Mohsen et al. (2014) synthesized tetrazole derivatives, including compounds structurally related to the one , to study their anticholinesterase activities. This research is significant for neurodegenerative disease treatment (Mohsen et al., 2014).
Antibacterial and Antifungal Activities
Kumar and Vijayakumar (2017) synthesized arylsulfonamide-based derivatives, investigating their antibacterial and antifungal activities. Such studies highlight the compound's potential in antimicrobial research (Kumar and Vijayakumar, 2017).
properties
IUPAC Name |
formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.CH2O2/c1-15(4-6-17)10-12-11-19-7-5-16(12)14(18)9-13-3-2-8-20-13;2-1-3/h2-3,8,12,17H,4-7,9-11H2,1H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPGURYSGXZFTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)CC2=CC=CS2.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)-2-(thiophen-2-yl)ethanone formate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)
![2-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B3015741.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)
![ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3015746.png)
![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3015751.png)
![2,3-Dihydro-pyrazolo[5,1-b]thiazole-7-carboxylic acid](/img/structure/B3015752.png)
![1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B3015754.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)
![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)